molecular formula C26H25N5O2S B11574312 6-(4-ethoxyphenyl)-N-(3-methylphenyl)-3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

6-(4-ethoxyphenyl)-N-(3-methylphenyl)-3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

Cat. No.: B11574312
M. Wt: 471.6 g/mol
InChI Key: ZJXNKMBFPTWERX-UHFFFAOYSA-N
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Description

6-(4-Ethoxyphenyl)-N-(3-methylphenyl)-3-phenyl-5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide is a complex organic compound belonging to the class of triazolothiadiazines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-ethoxyphenyl)-N-(3-methylphenyl)-3-phenyl-5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide typically involves the cyclization of appropriate hydrazine derivatives with thiocarbonyl compounds. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide, and catalysts like acetic acid or hydrochloric acid to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

6-(4-Ethoxyphenyl)-N-(3-methylphenyl)-3-phenyl-5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the phenyl rings, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens (chlorine, bromine) in the presence of a catalyst like iron or aluminum chloride.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or alkylated products.

Scientific Research Applications

6-(4-Ethoxyphenyl)-N-(3-methylphenyl)-3-phenyl-5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 6-(4-ethoxyphenyl)-N-(3-methylphenyl)-3-phenyl-5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels, leading to modulation of biological pathways. The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 6-(4-Methylphenyl)-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
  • 6-(4-Chlorophenyl)-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
  • 6-(4-Bromophenyl)-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

Uniqueness

6-(4-Ethoxyphenyl)-N-(3-methylphenyl)-3-phenyl-5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide is unique due to the presence of the ethoxy and methylphenyl groups, which can influence its chemical reactivity and biological activity. These substituents may enhance its solubility, stability, and interaction with specific biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C26H25N5O2S

Molecular Weight

471.6 g/mol

IUPAC Name

6-(4-ethoxyphenyl)-N-(3-methylphenyl)-3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

InChI

InChI=1S/C26H25N5O2S/c1-3-33-21-14-12-18(13-15-21)22-23(25(32)27-20-11-7-8-17(2)16-20)34-26-29-28-24(31(26)30-22)19-9-5-4-6-10-19/h4-16,22-23,30H,3H2,1-2H3,(H,27,32)

InChI Key

ZJXNKMBFPTWERX-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2C(SC3=NN=C(N3N2)C4=CC=CC=C4)C(=O)NC5=CC=CC(=C5)C

Origin of Product

United States

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